4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the hydroxy-naphthyl-ethyl substituent is introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield naphthaldehyde derivatives, while reduction can produce naphthyl-ethylamines.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamide: Lacks the naphthyl group, making it less complex.
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-phenylethyl)benzamide: Contains a phenyl group instead of a naphthyl group, altering its chemical properties.
Uniqueness
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide is unique due to the presence of both the dimethylsulfamoyl and hydroxy-naphthyl-ethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)28(26,27)17-12-10-16(11-13-17)21(25)22-14-20(24)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20,24H,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISHUWSCUOGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.